molecular formula C7H4N2O5S B6597233 1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 2138157-71-6

1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B6597233
CAS No.: 2138157-71-6
M. Wt: 228.18 g/mol
InChI Key: GIMQDZWJFCKYDO-UHFFFAOYSA-N
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Description

1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dioxane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-6-5-4(15(13,14)9-6)1-3(2-8-5)7(11)12/h1-2H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMQDZWJFCKYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1S(=O)(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138157-71-6
Record name 1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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